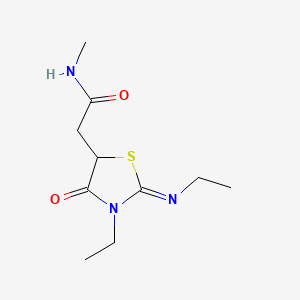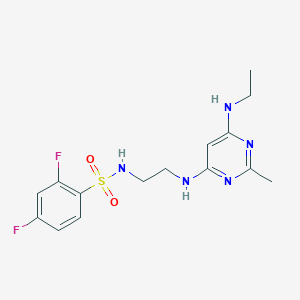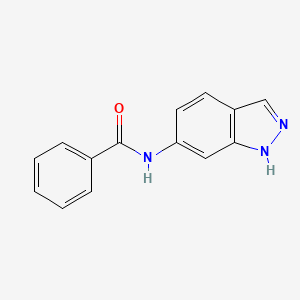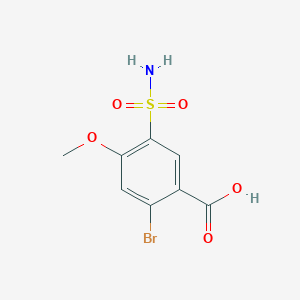![molecular formula C16H23ClN2O4S B2875283 2-chloro-N-[5-(piperidine-1-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide CAS No. 879362-86-4](/img/structure/B2875283.png)
2-chloro-N-[5-(piperidine-1-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-[5-(piperidine-1-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide” is a chemical compound with the CAS number 879362-86-4 . It has a molecular weight of 374.88 and a molecular formula of C16H23ClN2O4S .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a sulfonyl group (-SO2-), a chloro group (-Cl), and a propan-2-yloxy group (-OCH(CH3)2) attached to a phenyl ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 374.88 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has demonstrated the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. One study synthesized various derivatives and found that compounds bearing a 2-methylphenyl group were notably active against a range of bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These compounds were identified as moderate inhibitors, especially effective against Gram-negative bacterial strains, showcasing their potential in antibacterial applications (Iqbal et al., 2017).
Pharmacological Evaluation
Another study focused on the synthesis of N-substituted derivatives of ethyl nipecotate, exploring their antibacterial and anti-enzymatic potentials. This work highlighted the synthesis process and the evaluation of these compounds against various bacterial strains, identifying some derivatives as good inhibitors of gram-negative bacteria. These findings suggest a promising direction for the development of new therapeutic agents with multifunctional properties (Nafeesa et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Further research into the synthesis of biologically active O-substituted derivatives of sulfonamides bearing the piperidine nucleus revealed talented activity against enzymes such as butyrylcholinesterase (BChE), indicating potential therapeutic applications for neurodegenerative diseases like Alzheimer's (Khalid et al., 2013).
Direcciones Futuras
Piperidine derivatives, such as this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating the biological activity of potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
2-chloro-N-(5-piperidin-1-ylsulfonyl-2-propan-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-12(2)23-15-7-6-13(10-14(15)18-16(20)11-17)24(21,22)19-8-4-3-5-9-19/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFCGMZEWFLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2875206.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2875207.png)

![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2875210.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2875212.png)
![ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2875213.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide](/img/structure/B2875214.png)
![8-(3-Chloro-4-fluorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2875216.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide](/img/structure/B2875217.png)


![2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2875222.png)
